molecular formula C9H19NO3S B13950937 N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide

N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide

Cat. No.: B13950937
M. Wt: 221.32 g/mol
InChI Key: HUHFJOQZHLIAJB-UHFFFAOYSA-N
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Description

N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by its unique structure, which includes a tetrahydropyran ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide typically involves the reaction of 3,5-dimethyltetrahydro-2H-pyran-4-sulfonyl chloride with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethylamine in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the tetrahydropyran ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s unique structure allows it to interact with multiple targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonyl chloride
  • N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonic acid
  • N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide derivatives

Uniqueness

This compound stands out due to its specific combination of a tetrahydropyran ring and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic benefits further highlight its significance in scientific research.

Properties

Molecular Formula

C9H19NO3S

Molecular Weight

221.32 g/mol

IUPAC Name

N-ethyl-3,5-dimethyloxane-4-sulfonamide

InChI

InChI=1S/C9H19NO3S/c1-4-10-14(11,12)9-7(2)5-13-6-8(9)3/h7-10H,4-6H2,1-3H3

InChI Key

HUHFJOQZHLIAJB-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1C(COCC1C)C

Origin of Product

United States

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